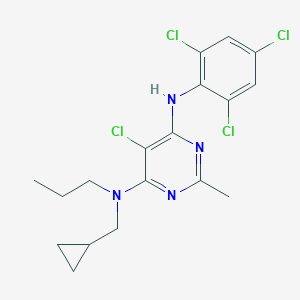

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine

説明

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine is a dialkylarylamine and a tertiary amino compound . It belongs to the class of organic compounds known as dialkylarylamines .

Molecular Structure Analysis

The molecular formula of this compound is C18H20Cl4N4 . The IUPAC name is 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine . The InChI is InChI=1S/C18H20Cl4N4/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25) .科学的研究の応用

Neurological Research

NBI 27914 has been shown to block behavioral seizures in vivo . This suggests that it could be used in neurological research, particularly in the study of seizure disorders and potentially in the development of new anti-seizure medications.

Steroidogenic Gene Expression

NBI 27914 has been used to study its effects on steroidogenic gene expression in GD15 mouse testis . This could have implications for understanding the role of CRF 1 receptors in steroidogenesis and reproductive biology.

Amyloid β Production

Research has also used NBI 27914 to study its effects on amyloid β production . Given the role of amyloid β in Alzheimer’s disease, this suggests potential applications of NBI 27914 in neurodegenerative disease research.

5. Neurogenic Activity of Neural Stem Cells NBI 27914 has been used to study its effects on the neurogenic activity of neural stem cells in the adult hippocampus . This could provide insights into the role of CRF 1 receptors in neurogenesis and brain plasticity.

Pharmacological Research

NBI 27914 is also offered as part of the Tocriscreen 2.0 Max , a biologically annotated collection of high-quality compounds for pharmacological research. This highlights its value as a tool compound in drug discovery and development.

作用機序

Target of Action

NBI 27914, also known as 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine, is a potent and selective antagonist of Corticotropin-Releasing Factor Receptor 1 (CRFR1) . CRFR1 is a member of the G protein-coupled receptor superfamily .

Mode of Action

NBI 27914 binds to the CRFR1 receptor with high affinity . As an antagonist, it inhibits the action of corticotropin-releasing factor (CRF), a hormone that plays a crucial role in the body’s response to stress . By blocking the CRFR1 receptor, NBI 27914 prevents CRF from exerting its effects, thereby modulating the body’s stress response .

Biochemical Pathways

The primary biochemical pathway affected by NBI 27914 is the hypothalamic-pituitary-adrenal (HPA) axis, which is the body’s central stress response system . Under stress, CRF is released, which triggers the release of adrenocorticotropic hormone (ACTH) and subsequently cortisol, a hormone that helps the body respond to stress . By blocking the CRFR1 receptor, NBI 27914 disrupts this pathway, potentially reducing the physiological effects of stress .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

By antagonizing the CRFR1 receptor, NBI 27914 can modulate the body’s stress response . This could have potential therapeutic implications for conditions related to stress, such as anxiety and depression.

特性

IUPAC Name |

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNADXBVKFAUMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171549 | |

| Record name | NBI 27914 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine | |

CAS RN |

184241-44-9 | |

| Record name | 5-Chloro-N4-(cyclopropylmethyl)-2-methyl-N4-propyl-N6-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184241-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NBI 27914 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184241449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI 27914 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of NBI 27914?

A1: NBI 27914 selectively antagonizes the CRF1 receptor, a G protein-coupled receptor. []

Q2: How does NBI 27914 interact with the CRF1 receptor?

A2: NBI 27914 binds to the CRF1 receptor at sites distinct from the peptide binding sites, resulting in allosteric inhibition. [] This binding prevents the activation of CRF1 by endogenous ligands like corticotropin-releasing hormone (CRH). [, , ]

Q3: What downstream effects occur upon CRF1 receptor antagonism by NBI 27914?

A3: Antagonism of CRF1 receptors by NBI 27914 can:

- Inhibit stress-induced corticosterone release [, , , ]

- Attenuate anxiety-like behaviors in animal models [, , , ]

- Reduce pain-related neuronal sensitization in the amygdala [, ]

- Modulate gastric emptying and gastrointestinal motility [, , ]

- Reverse stress-induced suppression of the mesolimbic dopaminergic system []

Q4: What is the molecular formula and weight of NBI 27914?

A4: While the provided research does not explicitly state the molecular formula and weight, these can be determined from the chemical name and structure.

Q5: Is there spectroscopic data available for NBI 27914?

A5: The provided research abstracts do not contain spectroscopic data.

Q6: Does NBI 27914 possess any catalytic properties?

A6: NBI 27914 is a receptor antagonist and does not exhibit catalytic properties.

Q7: Have computational methods been applied to study NBI 27914?

A7: The provided research abstracts do not mention the use of computational chemistry or modeling for NBI 27914.

Q8: How do structural modifications of NBI 27914 impact its activity?

A8: While specific SAR studies for NBI 27914 are not detailed in the provided abstracts, research has identified key residues crucial for its binding to the CRF1 receptor, particularly His199 and Met276 within the transmembrane domains. []

Q9: What in vitro models have been used to study NBI 27914?

A9: In vitro studies utilizing cell lines transfected with CRF receptors have demonstrated the antagonist activity of NBI 27914. [, ] Additionally, primary cell cultures of rat pituitary cells were used to demonstrate the suppression of CRF-induced ACTH release by NBI 27914. []

Q10: What in vivo models have been employed to investigate NBI 27914's effects?

A10: Various animal models, predominantly rodent models, have been utilized to investigate the effects of NBI 27914. These include:

- Stress Models: Restraint stress in mice and rats to assess anxiolytic effects and impacts on the HPA axis. [, , , , ]

- Pain Models: Arthritis pain models in rats to investigate pain-related sensitization and modulation of neuronal activity in the amygdala. [, , ]

- Gastrointestinal Models: Studies examining gastric emptying and colonic transit in mice and rats to elucidate the role of CRF receptors in gut motility. [, , ]

- Ethanol Consumption Models: Binge-like ethanol consumption models in mice to understand the role of CRF signaling in alcohol intake. []

Q11: What are the potential cross-disciplinary applications and synergies of NBI 27914 research?

A11: Given its role in modulating the CRF1 receptor, NBI 27914 research has implications for various fields:

- Neuroscience: Understanding the role of CRF signaling in stress, anxiety, and pain. [, , , ]

- Gastroenterology: Elucidating the mechanisms of stress-related gastrointestinal disorders and developing potential therapeutic interventions. [, , ]

- Endocrinology: Investigating the interplay between the HPA axis, stress, and metabolic functions. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)

![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)